molecular formula C8H3F5O2 B8017390 2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde

2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B8017390
M. Wt: 226.10 g/mol
InChI Key: ICDAMNRFJWCCQA-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H3F5O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a trifluoromethoxy group at the 4 position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde typically involves the introduction of fluorine and trifluoromethoxy groups onto a benzaldehyde precursor. One common method includes the reaction of 2,6-difluorobenzaldehyde with trifluoromethoxy reagents under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2,6-difluoro-4-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 2,6-difluoro-4-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to participate in various chemical reactions. The fluorine atoms and trifluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)benzaldehyde: Similar structure but with difluoromethoxy instead of trifluoromethoxy.

    2-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    2,6-Difluorobenzaldehyde: Lacks the trifluoromethoxy group.

Uniqueness

2,6-Difluoro-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which impart distinct chemical properties. These substitutions can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDAMNRFJWCCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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